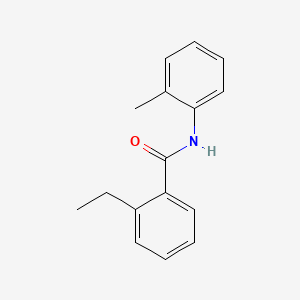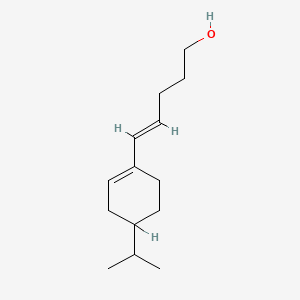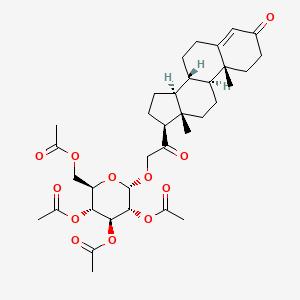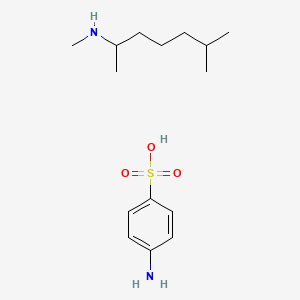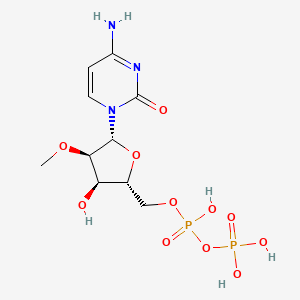
2'-O-Methylcytidine-5'-diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-Methylcytidine-5’-diphosphate is a modified nucleoside diphosphate. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a methyl group. This modification can influence the compound’s biochemical properties and its interactions with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methylcytidine-5’-diphosphate typically involves the methylation of cytidine at the 2’ position followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions .
Industrial Production Methods
Industrial production of 2’-O-Methylcytidine-5’-diphosphate may involve large-scale synthesis using automated synthesizers. These machines can perform the methylation and phosphorylation steps efficiently, ensuring high yield and purity. The process is typically followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
化学反应分析
Types of Reactions
2’-O-Methylcytidine-5’-diphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2’-O-Methylcytidine-5’-triphosphate, while reduction can yield various reduced derivatives .
科学研究应用
2’-O-Methylcytidine-5’-diphosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acids.
Biology: The compound is utilized in studies of RNA modifications and their effects on gene expression and regulation.
作用机制
The mechanism of action of 2’-O-Methylcytidine-5’-diphosphate involves its incorporation into RNA molecules, where it can influence the structure and function of the RNA. The methyl group at the 2’ position can affect the RNA’s stability, folding, and interactions with proteins and other molecules. This modification can alter the RNA’s biological activity and its role in cellular processes .
相似化合物的比较
Similar Compounds
2’-O-Methylcytidine-5’-monophosphate: A similar compound with one phosphate group instead of two.
2’-O-Methylcytidine-5’-triphosphate: A compound with three phosphate groups, often used in studies of RNA polymerase activity.
5-Methylcytidine: A methylated form of cytidine without the 2’-O-methyl modification.
Uniqueness
2’-O-Methylcytidine-5’-diphosphate is unique due to its specific methylation at the 2’ position and the presence of two phosphate groups. This combination of modifications can significantly influence its biochemical properties and its interactions with other molecules, making it a valuable tool in various research applications .
属性
CAS 编号 |
28714-98-9 |
|---|---|
分子式 |
C10H17N3O11P2 |
分子量 |
417.20 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N3O11P2/c1-21-8-7(14)5(4-22-26(19,20)24-25(16,17)18)23-9(8)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
InChI 键 |
ISSFCGLAQQYMBB-ZOQUXTDFSA-N |
手性 SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O |
规范 SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


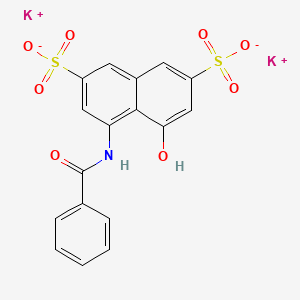
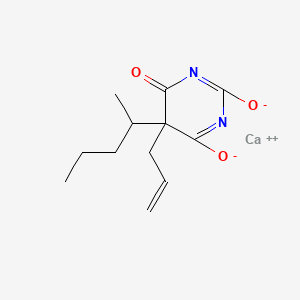
![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)
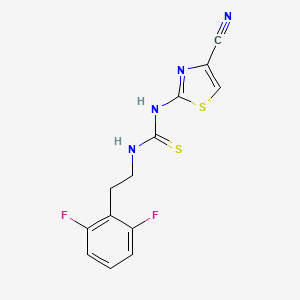

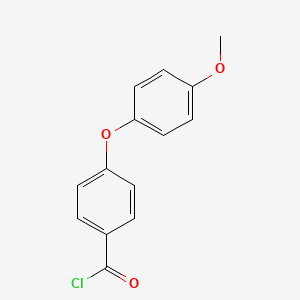
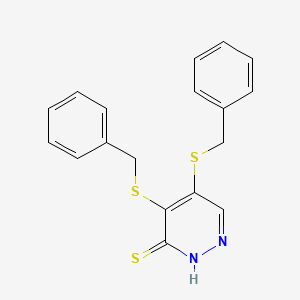
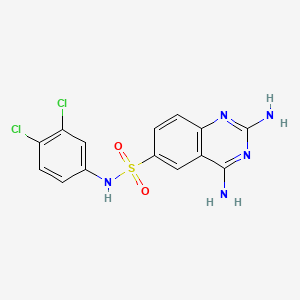
![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)

